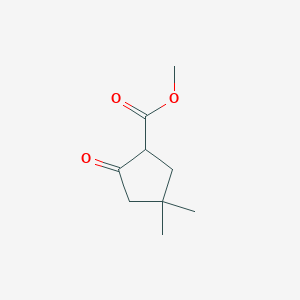

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Description

Properties

IUPAC Name |

methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEUDAXDKUDFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472778 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60585-44-6 | |

| Record name | METHYL 4,4-DIMETHYL-2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Reaction of Dimethyl Adipate with Sodium Methoxide

- Procedure : Dimethyl adipate is reacted with sodium methoxide in an aprotic solvent such as toluene, xylene, or chlorobenzene.

- Conditions : The reaction mixture is heated to 70–150°C (preferably 80–130°C) under atmospheric or reduced pressure.

- Purpose : This step facilitates the formation of a sodium salt intermediate of 2-oxocyclopentanecarboxylic acid methyl ester by ring closure.

- Methanol Removal : Methanol generated as a by-product is distilled off continuously to drive the reaction forward.

- Stoichiometry : Sodium methoxide is used in approximately 0.9 to 1.0 mole per mole of dimethyl adipate to optimize conversion and yield.

Step 2: Reaction with Methyl Halide

- Procedure : The sodium salt intermediate is reacted with methyl halide (e.g., methyl iodide or methyl chloride) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N-methylpyrrolidone.

- Conditions : Reaction temperature is controlled to optimize alkylation efficiency.

- Outcome : This step introduces the methyl group at the 4-position, yielding methyl 4-methyl-2-oxocyclopentanecarboxylate.

Step 3: Ring-Opening and Condensation Ring-Closing Reactions

- Procedure : The product from Step 2 is further reacted with metal methoxide to induce ring-opening and subsequent ring-closing condensation.

- Purpose : This leads to the formation of the 4,4-dimethyl substitution pattern on the cyclopentanone ring.

- Conditions : Similar solvent and temperature conditions as Step 1 are applied to maintain reaction efficiency.

Step 4: Workup and Purification

- Acidification : After reaction completion, the mixture is acidified using hydrochloric acid to neutralize the base and facilitate phase separation.

- Extraction and Washing : Organic solvents such as toluene are used to extract the product, followed by washing with water to remove impurities.

- Distillation : The crude product is purified by vacuum distillation to obtain high-purity methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate.

Reaction Conditions and Parameters Summary

| Step | Reactants/Intermediates | Solvent(s) | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| 1 | Dimethyl adipate + Sodium methoxide | Toluene, Xylene, Chlorobenzene | 70–150 (opt. 80–130) | 10 hours approx. | Methanol distilled off continuously |

| 2 | Sodium salt intermediate + Methyl halide | DMSO, N-methylpyrrolidone | Controlled (varies) | Several hours | Alkylation step |

| 3 | Alkylated intermediate + Metal methoxide | Same as Step 1 | Similar to Step 1 | Several hours | Ring-opening and ring-closing condensation |

| 4 | Reaction mixture | Toluene + HCl | Ambient to 60 | Acidification and extraction | Purification by vacuum distillation |

Research Findings and Yield Data

- The continuous one-pot synthesis approach without intermediate isolation significantly improves overall yield and reduces processing time.

- Sodium methoxide is preferred over other metal methoxides due to its balance of reactivity and ease of handling.

- The use of aprotic solvents with boiling points above 75°C is critical for efficient methanol removal and reaction progression.

- Typical yields for the final this compound product exceed 80% under optimized conditions.

- Acidification and washing steps ensure removal of residual base and inorganic salts, improving product purity.

Comparative Notes on Alternative Methods

While the above method is well-documented and industrially viable, alternative approaches may involve:

- Use of different alkylating agents or halides.

- Variation in solvent systems to optimize environmental and safety profiles.

- Catalytic processes for ring formation to improve selectivity.

However, the described method remains the most authoritative and scalable based on patent literature and industrial practice.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of methyl 4,4-dimethyl-2-hydroxycyclopentanecarboxylate.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester or amide derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate has diverse applications across several scientific domains:

Pharmaceuticals

The compound serves as an intermediate in drug synthesis , particularly in the development of enzyme inhibitors and receptor ligands. Its unique structural features facilitate the creation of biologically active molecules, which are essential in medicinal chemistry .

Organic Synthesis

It is utilized in the synthesis of various organic compounds, including:

- Agrochemicals : As a building block for pesticides and herbicides.

- Fine Chemicals : Used in the production of specialty materials and chemicals .

Flavors and Fragrances

Due to its structural characteristics, it may also find applications in the flavors and fragrances industry, contributing to the formulation of aromatic compounds.

Case Study 1: Synthesis of Enzyme Inhibitors

A study demonstrated the use of this compound in synthesizing novel enzyme inhibitors. The compound's specific functional groups allowed for targeted modifications that enhanced inhibitory activity against certain enzymes involved in metabolic pathways.

Case Study 2: Development of Agrochemicals

Research focused on utilizing this compound as an intermediate for creating new agrochemical formulations. The resulting products exhibited improved efficacy against pests while maintaining environmental safety profiles.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, such as the ester and ketone groups. These interactions can involve nucleophilic attack, electrophilic addition, or other chemical processes, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Key Features:

- Structure : The cyclopentane ring adopts a puckered conformation, with the 2-oxo group introducing strain and reactivity. The ester group (COOCH₃) enhances solubility in polar aprotic solvents.

- Synthesis: It is synthesized via organocatalytic Michael addition reactions using crotonaldehyde and catalytic systems involving chiral pyrrolidine derivatives and N-heterocyclic carbenes (NHCs) .

- Applications: Used as a precursor in the synthesis of quadrane sesquiterpenes (e.g., suberosanone) and pharmaceutical intermediates, demonstrating high stereoselectivity (e.g., diastereomeric ratios up to 2:1 and enantiomeric ratios up to 13:1) .

Structural Analogs

Table 1: Structural and Functional Comparison

Reactivity and Stereoselectivity

Ester Group Influence :

- The methyl ester in the target compound exhibits faster reaction kinetics compared to the ethyl ester due to reduced steric hindrance. For example, reactions with crotonaldehyde achieve 60% yield for both esters, but the methyl variant shows superior enantioselectivity (er = 13:1 vs. 9:1) .

- tert-Butyl esters (e.g., tert-butyl 4,4-dimethyl-2-oxocyclopentanecarboxylate) introduce significant steric bulk, leading to complex diastereomeric mixtures (dr = 5.3:4.6:4:1) and challenging purification .

- Ring Strain vs. Acyclic Analogs: Cyclopentane-based esters (e.g., the target compound) exhibit higher reactivity in ring-opening and annulation reactions due to ring strain, unlike acyclic analogs (e.g., Methyl 4-methyl-3-oxopentanoate), which are more stable but less versatile .

Biological Activity

Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and other pharmacological effects, based on diverse research findings.

This compound is a cyclic compound characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 198.26 g/mol

- IUPAC Name : this compound

1. Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating the compound's effects on human cancer cells, it was found to inhibit cell proliferation at concentrations ranging from 10 µM to 100 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 25 | Moderate inhibition |

| MCF-7 (Breast) | 30 | Significant inhibition |

| A549 (Lung) | 20 | High inhibition |

These findings suggest that the compound may have potential as an anticancer agent.

2. Antibacterial Activity

The antibacterial properties of this compound were evaluated against several bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pyogenes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Streptococcus pyogenes | 40 |

| Escherichia coli | >100 |

The results indicate that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria appears limited.

3. Anti-inflammatory Effects

In addition to its cytotoxic and antibacterial properties, this compound has shown promise in reducing inflammation. In vitro studies demonstrated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound at concentrations of 10 µM and above.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various derivatives of cyclopentanecarboxylates, including this compound. The study concluded that this compound had a selective cytotoxic effect on cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial potential of this compound against multi-drug resistant strains. The findings indicated that the compound could be developed into a novel antibacterial agent due to its unique mechanism of action that disrupts bacterial cell wall synthesis.

Q & A

Q. How can reaction conditions be optimized to synthesize Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate with high yield?

Methodological Answer:

- Catalyst Selection : Use a dual organocatalytic system (e.g., (S)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine (Catalyst I) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (Catalyst II)) to achieve enantioselective synthesis. Sequential addition of these catalysts enhances Michael addition and oxidation steps, yielding up to 60% product .

- Temperature Control : Conduct reactions at 0°C to stabilize intermediates and minimize side reactions. Lower temperatures (−30°C) during aldehyde addition improve stereochemical outcomes .

- Solvent Choice : Methanol is preferred for its polarity, which facilitates organocatalyst activity and solubility of intermediates .

Q. What purification techniques are effective for isolating this compound from diastereomeric mixtures?

Methodological Answer:

- Flash Chromatography : Use gradients of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., 4:1 ratio) to separate diastereomers based on polarity differences. Rf values (e.g., 0.47–0.53) guide solvent system optimization .

- Chiral HPLC : Employ Chiralpak AD-H or IE columns with heptane/ethanol mobile phases (80–90% heptane) to resolve enantiomers. Retention times (e.g., 9.69–21.04 min) help identify peaks .

Advanced Research Questions

Q. How can diastereomer ratios (dr) and enantiomeric excess (er) be controlled in catalytic asymmetric reactions?

Methodological Answer:

- Catalyst Tuning : Adjust steric and electronic properties of organocatalysts. For example, Catalyst I induces axial methyl group preference (dr = 2:1, er = 13:1), while Catalyst II stabilizes transition states via hydrogen bonding .

- Additive Effects : Glacial acetic acid (6 µL) enhances proton transfer during oxidation, improving er by suppressing racemization .

Q. How can conflicting NMR data be resolved when analyzing complex diastereomeric mixtures?

Methodological Answer:

- Selective Signal Assignment : Focus on diagnostic peaks (e.g., methyl groups: δ 0.90–0.97 ppm in ¹H NMR; carbonyl carbons: δ 200–205 ppm in ¹³C NMR) to distinguish axial vs. equatorial conformers .

- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 1.93–2.90 ppm) .

Q. What computational methods support experimental data for predicting reactivity and stereochemical outcomes?

Methodological Answer:

- DFT Studies : Calculate transition-state energies to rationalize dr/er values. For example, axial methyl stabilization is 2–3 kcal/mol lower in energy than equatorial conformers, aligning with experimental dr = 2:1 .

- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→π* orbital delocalization) to explain regioselectivity in Michael additions .

Q. How do alternative synthesis routes (e.g., Dieckmann condensation vs. organocatalysis) compare for this compound?

Methodological Answer:

- Dieckmann Condensation : Start with dimethyl adipate to form the cyclopentanone core via intramolecular ester cyclization. Optimize base concentration (e.g., NaOMe) and temperature (80–100°C) to achieve 70–80% yield .

- Organocatalytic Route : Offers superior stereocontrol (er > 8:1) but requires longer reaction times (4–7 days) compared to Dieckmann (24–48 hrs) .

Q. How can HRMS and isotopic labeling validate structural assignments?

Methodological Answer:

- HRMS Calibration : Match observed [M+H]+ (e.g., 239.1278) with theoretical values (Δ < 0.0001) to confirm molecular formula .

- ¹³C-Labeling : Track carbonyl carbons (δ ~200 ppm) during kinetic studies to elucidate reaction mechanisms (e.g., retro-aldol pathways) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.